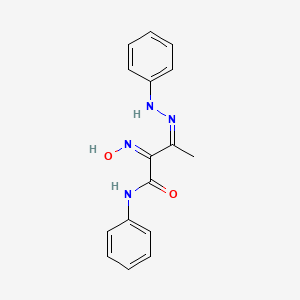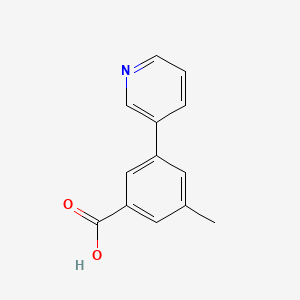
3-Methyl-5-(pyridin-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(pyridin-3-yl)benzoic acid is an organic compound characterized by a benzene ring substituted with a methyl group and a pyridin-3-yl group at the 3rd and 5th positions, respectively
Synthetic Routes and Reaction Conditions:
Bromination and Substitution: The synthesis can begin with 3-methylbenzoic acid, which undergoes bromination to introduce a bromine atom at the 5th position. Subsequent nucleophilic substitution with pyridine-3-boronic acid can yield the desired product.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is another method where 3-methylbenzoic acid is coupled with pyridin-3-ylboronic acid using a palladium catalyst under mild conditions.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid derivative.
Reduction: Reduction reactions can reduce the pyridin-3-yl group to a pyridin-3-ol derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed:
Oxidation: this compound can be further oxidized to form 3-methyl-5-(pyridin-3-yl)benzene-1,2,4-tricarboxylic acid.
Reduction: The reduction product is 3-methyl-5-(pyridin-3-yl)benzene-1,2,4-triol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of pyridine derivatives with biological macromolecules. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyridin-3-yl group can bind to various biological targets, influencing pathways related to inflammation, cancer, and metabolic disorders.
類似化合物との比較
3-Methylbenzoic acid
5-(Pyridin-3-yl)benzoic acid
3-(Pyridin-3-yl)benzoic acid
Uniqueness: Unlike its analogs, 3-Methyl-5-(pyridin-3-yl)benzoic acid has a unique substitution pattern that imparts distinct chemical and biological properties, making it valuable in specific applications.
This compound's versatility and potential applications make it a subject of ongoing research and industrial interest. Its unique structure and reactivity profile offer opportunities for innovation in various scientific fields.
特性
IUPAC Name |
3-methyl-5-pyridin-3-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-5-11(7-12(6-9)13(15)16)10-3-2-4-14-8-10/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRHVCLMZDKAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
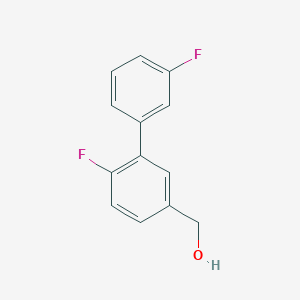
![[3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine](/img/structure/B7837606.png)
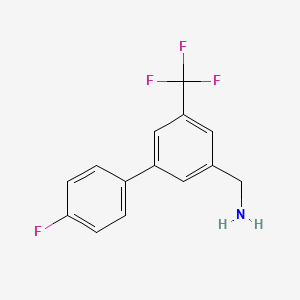
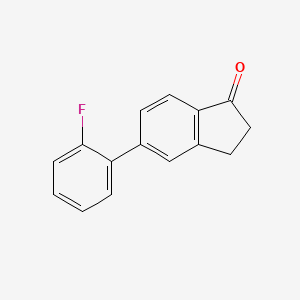
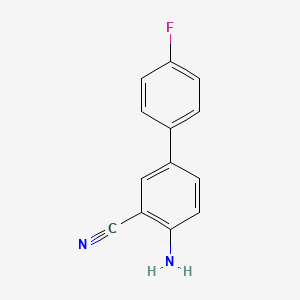
![6-Fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7837634.png)
![2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B7837641.png)
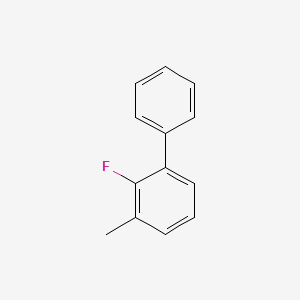
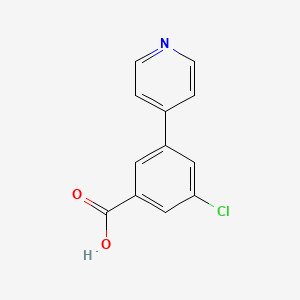
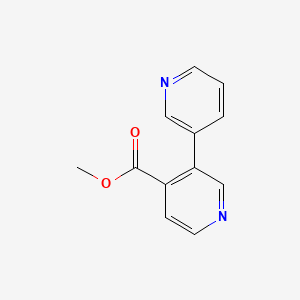
![Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate](/img/structure/B7837687.png)
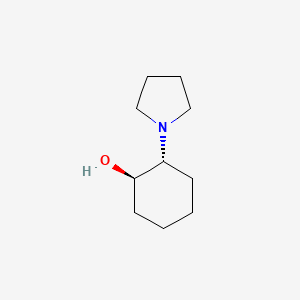
![1-[(Z)-N'-hydroxycarbamimidoyl]formamide](/img/structure/B7837707.png)
